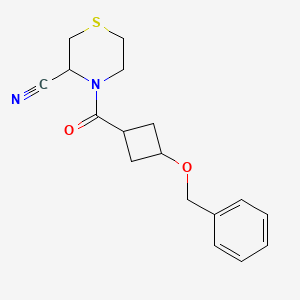
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile, also known as PNTM, is a novel compound that has shown potential in various scientific research applications.
作用機序
The mechanism of action of 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. By inhibiting this enzyme, 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has both biochemical and physiological effects. Biochemically, 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has been shown to inhibit the activity of certain enzymes, as mentioned above. Physiologically, 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has been shown to induce apoptosis in cancer cells, as well as inhibit tumor growth in animal models.
実験室実験の利点と制限
One advantage of using 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile in lab experiments is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for further research as a potential anticancer agent. However, one limitation is that the mechanism of action of 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile is not fully understood, which may make it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile. One area of research could focus on further elucidating its mechanism of action, which could help optimize its use as an anticancer agent. Additionally, more studies could be conducted to evaluate its efficacy and safety in animal models and eventually in clinical trials. Finally, research could be conducted to explore its potential use in combination with other anticancer agents to enhance its efficacy.
In conclusion, 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile is a novel compound that has shown potential in various scientific research applications, particularly as a potential anticancer agent. While its mechanism of action is not fully understood, studies have shown that it exhibits potent cytotoxic activity against cancer cells and induces apoptosis. Additional research on 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile could help optimize its use as a potential anticancer agent, and future studies could explore its potential use in combination with other anticancer agents.
合成法
The synthesis of 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile involves a multi-step process that begins with the reaction of 3-(phenylmethoxy)cyclobutanecarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with thiomorpholine. The final step involves the reaction of the resulting thiomorpholine derivative with potassium cyanide to yield 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile.
科学的研究の応用
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has shown potential in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile has been shown to induce apoptosis in cancer cells, which is a key mechanism for cancer cell death.
特性
IUPAC Name |
4-(3-phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c18-10-15-12-22-7-6-19(15)17(20)14-8-16(9-14)21-11-13-4-2-1-3-5-13/h1-5,14-16H,6-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSHSMZENANKHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(N1C(=O)C2CC(C2)OCC3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylmethoxycyclobutanecarbonyl)thiomorpholine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-nitrobenzamide](/img/structure/B2875589.png)
![3-(3,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2875591.png)

![Ethyl 2-[2-(2-amino-2-oxoethyl)-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2875595.png)
![3-[(Oxolan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2875597.png)
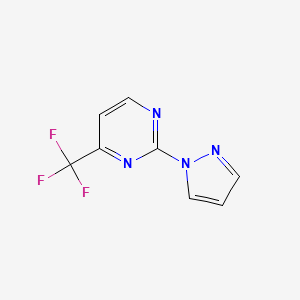
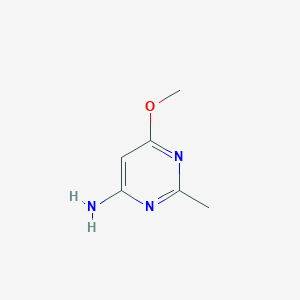
![{[(Furan-2-yl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2875603.png)
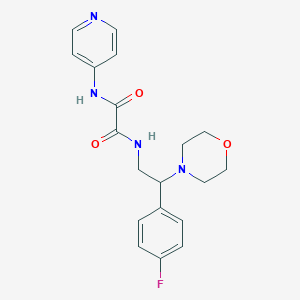
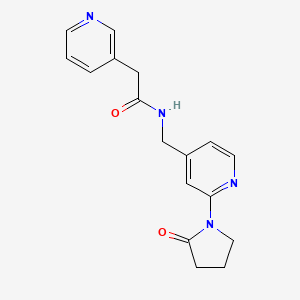
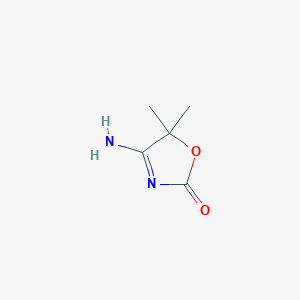
![N-(3,5-dimethylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2875608.png)
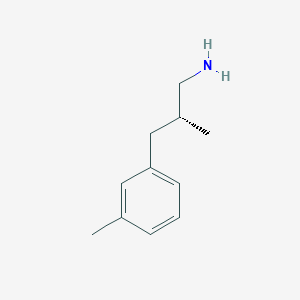
![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)butanoic acid](/img/structure/B2875612.png)